5-(Bromomethyl)-1H-indazole hydrobromide

Vue d'ensemble

Description

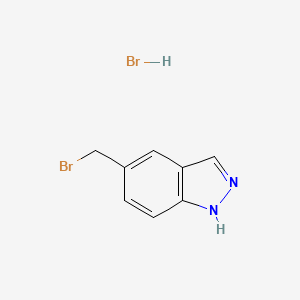

5-(Bromomethyl)-1H-indazole hydrobromide: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The bromomethyl group attached to the indazole core enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide typically involves the bromination of 1H-indazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

- Dissolve 1H-indazole in a suitable solvent like carbon tetrachloride.

- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.

- Heat the mixture under reflux to facilitate the bromination reaction.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of hydrobromic acid in combination with a suitable solvent can also be employed to achieve the desired bromomethylation efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Bromomethyl)-1H-indazole hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form indazole-5-carboxaldehyde or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted indazole derivatives.

Oxidation: Formation of indazole-5-carboxaldehyde.

Reduction: Formation of 5-methyl-1H-indazole.

Applications De Recherche Scientifique

Pharmaceutical Development

5-(Bromomethyl)-1H-indazole hydrobromide serves as a crucial intermediate in synthesizing various pharmaceuticals. Its ability to modulate neurotransmitter activity makes it particularly valuable for developing drugs targeting neurological disorders and anti-cancer agents.

- Case Study: Anti-Cancer Agents

- A study demonstrated that derivatives of this compound exhibited potent inhibitory effects against Bcr-Abl wild type and T315I mutant, with IC50 values comparable to established drugs like Imatinib .

- Another investigation revealed that indazole derivatives showed strong anti-proliferative effects against various cancer cell lines, indicating their potential as therapeutic agents .

Material Science

In material science, this compound is utilized to develop novel materials such as polymers and coatings. Its chemical properties enhance thermal stability and chemical resistance.

- Application Example: Coatings Development

Biochemical Research

Researchers employ this compound to study enzyme inhibition and metabolic pathways, facilitating the development of potential therapeutic agents.

- Case Study: Enzyme Inhibition Studies

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently.

- Synthesis Example: Heterocyclic Compounds

Agricultural Chemistry

This compound is also explored for potential applications in agrochemicals, particularly in developing new pesticides or herbicides that are more effective and environmentally friendly.

- Research Insight: Pesticide Development

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-1H-indazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

- 5-(Bromomethyl)-1H-pyrazole hydrobromide

- 5-(Bromomethyl)-1H-benzimidazole hydrobromide

- 5-(Bromomethyl)-1H-pyrrole hydrobromide

Comparison: Compared to other bromomethyl-substituted heterocycles, 5-(Bromomethyl)-1H-indazole hydrobromide exhibits unique reactivity due to the indazole core. The presence of the benzene ring fused to the pyrazole ring imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse organic compounds.

Activité Biologique

Overview

5-(Bromomethyl)-1H-indazole hydrobromide is a chemical compound classified as an indazole derivative, characterized by a bromomethyl group that enhances its reactivity. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structure allows for various chemical modifications, making it a versatile intermediate in drug development.

The synthesis of this compound typically involves the bromination of 1H-indazole using N-bromosuccinimide (NBS) under radical conditions. The reaction can be summarized as follows:

- Dissolve 1H-indazole in a solvent (e.g., carbon tetrachloride).

- Add NBS and a radical initiator (e.g., azobisisobutyronitrile).

- Heat the mixture under reflux to facilitate bromination.

- Isolate and purify the product through recrystallization.

This compound's reactivity allows it to undergo nucleophilic substitution, oxidation, and reduction reactions, making it suitable for synthesizing various derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that indazole derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. The bromomethyl group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.

- Anticancer Properties : Preliminary investigations suggest that this compound could induce apoptosis in cancer cells by modulating key signaling pathways. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.

- Anti-inflammatory Effects : Indazoles are known to interact with inflammatory pathways, potentially reducing cytokine production and inflammation in various models.

The biological effects of this compound are attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The compound can act as an inhibitor of enzymes involved in metabolic pathways, impacting cellular functions and disease progression.

- Cell Signaling Modulation : It may alter signaling pathways by binding to receptors or influencing gene expression, leading to changes in cellular behavior.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. These findings support further investigation into its use as an anticancer agent.

- Inflammation Models : In vivo studies showed that administration of this compound significantly decreased inflammation markers in animal models, indicating its potential therapeutic application in inflammatory diseases.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 5-(Bromomethyl)-1H-pyrazole hydrobromide | Moderate | Low | Moderate |

| 5-(Bromomethyl)-1H-benzimidazole hydrobromide | Low | High | Low |

Propriétés

IUPAC Name |

5-(bromomethyl)-1H-indazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVGDURSCZOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627374 | |

| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192369-93-0 | |

| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.